Chloropyramine

Vue d'ensemble

Description

La chloropyramine est un antihistaminique classique de première génération principalement utilisé dans les pays d'Europe de l'Est et en Russie. Elle est connue pour traiter la conjonctivite allergique, la rhinite allergique, l'asthme bronchique et autres affections atopiques. La this compound est un antagoniste réversible compétitif des récepteurs H1, ce qui signifie qu'elle entre en compétition avec l'histamine pour le récepteur H1 de l'histamine, inhibant ainsi les effets de l'histamine .

Applications De Recherche Scientifique

Chloropyramine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the behavior of antihistamines and their interactions with histamine receptors.

Biology: Researchers use this compound to investigate the physiological and biochemical effects of histamine receptor antagonists.

Medicine: this compound is studied for its therapeutic potential in treating allergic reactions, asthma, and other histamine-related conditions.

Industry: The compound is used in the formulation of various pharmaceutical products for treating allergies and related conditions

Mécanisme D'action

Target of Action

Chloropyramine primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and maintaining physiological functions in the gastrointestinal and central nervous systems .

Mode of Action

This compound acts as a competitive reversible H1 receptor antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine, which leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Histamine H1-Antihistamine Action pathway . By blocking the H1 receptor, this compound inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release .

Pharmacokinetics

The maximum concentration (Cmax) is achieved within 1.0 hour for plasma and all tissues . This compound distributes well into various tissues such as the spleen, liver, lung, kidney, brain, and heart .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, this compound has some anticholinergic properties . These effects, along with its ability to pass through the blood-brain barrier, lead to side effects such as drowsiness, weakness, vertigo, fatigue, dryness in the mouth, constipation, and rarely - visual disturbances and increase of intraocular pressure .

Analyse Biochimique

Biochemical Properties

Chloropyramine functions as a competitive reversible H1 receptor antagonist . This means it competes with histamine for the H1 subtype histamine receptor, thereby blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Cellular Effects

This compound inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, this compound has some anticholinergic properties . These effects, along with its ability to pass through the blood-brain barrier, lead to side effects such as drowsiness, weakness, vertigo, fatigue, dryness in the mouth, constipation, and rarely - visual disturbances and increase of intraocular pressure .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Méthodes De Préparation

La synthèse de la chloropyramine commence par la condensation du 4-chlorobenzaldéhyde avec la 1,1-diméthyléthylènediamine, formant une base de Schiff. Cette base de Schiff est ensuite réduite pour former une amine, qui réagit ensuite avec la 2-bromopyridine en présence de sodamide . Les méthodes de production industrielles suivent généralement des voies de synthèse similaires, mais peuvent impliquer l'optimisation des conditions de réaction pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

La chloropyramine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le composé peut être réduit pour former des amines ou d'autres dérivés réduits.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans l'étude du comportement des antihistaminiques et de leurs interactions avec les récepteurs de l'histamine.

Biologie : Les chercheurs utilisent la this compound pour étudier les effets physiologiques et biochimiques des antagonistes des récepteurs de l'histamine.

Médecine : La this compound est étudiée pour son potentiel thérapeutique dans le traitement des réactions allergiques, de l'asthme et autres affections liées à l'histamine.

Industrie : Le composé est utilisé dans la formulation de divers produits pharmaceutiques pour traiter les allergies et les affections connexes

Mécanisme d'action

La this compound exerce ses effets en se liant au récepteur H1 de l'histamine, bloquant l'action de l'histamine endogène. Cela conduit au soulagement temporaire des symptômes associés à la libération d'histamine, tels que la vasodilatation, l'augmentation de la perméabilité vasculaire et l'œdème tissulaire. Les propriétés anticholinergiques du composé contribuent également à ses effets thérapeutiques, bien qu'elles puissent entraîner des effets secondaires tels que la somnolence, la faiblesse et la sécheresse buccale .

Comparaison Avec Des Composés Similaires

La chloropyramine appartient à la classe des composés organiques connus sous le nom de 2-benzylaminopyridines. Des composés similaires comprennent :

Chlorphéniramine : Un autre antihistaminique de première génération utilisé pour traiter les réactions allergiques.

Diphénhydramine : Un antihistaminique de première génération largement utilisé, connu pour ses propriétés sédatives, souvent utilisé comme somnifère. La this compound est unique par son affinité de liaison spécifique et son inhibition compétitive du récepteur H1, ce qui la rend particulièrement efficace dans certaines affections allergiques.

Activité Biologique

Chloropyramine, a first-generation antihistamine, is primarily known for its role as a competitive reversible H1 receptor antagonist. It is utilized in various therapeutic contexts, including the management of allergic conditions and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and clinical implications based on diverse research findings.

This compound exerts its biological effects by binding to histamine H1 receptors, thereby inhibiting the physiological actions of histamine. This blockade leads to several outcomes:

- Inhibition of Vasodilation : Reduces blood vessel dilation caused by histamine.

- Decreased Vascular Permeability : Limits fluid leakage from blood vessels into surrounding tissues.

- Anticholinergic Effects : Contributes to side effects such as drowsiness and dry mouth due to its ability to cross the blood-brain barrier .

Anti-Cancer Activity

Recent studies have revealed that this compound possesses significant anti-tumor properties, particularly in breast cancer. The compound has been shown to enhance the expression of SASH1 (SAM and SH3 domain-containing protein 1), a protein implicated in apoptotic pathways.

Key Findings from Research Studies

- SASH1 Induction :

- Cell Viability :

- Mechanistic Insights :

Case Report: Bruegel's Syndrome

A notable case study involved a patient with Bruegel's syndrome who exhibited significant improvement in dystonic movements after receiving this compound at a dose of 10 mg. The treatment resulted in enhanced speech clarity and reduced involuntary movements, highlighting the compound's neurological benefits beyond its antihistaminic properties .

Comparative Efficacy

The following table summarizes the effects of this compound compared to other antihistamines in terms of their anti-cancer activities:

| Compound | Mechanism of Action | Cancer Type | Efficacy Level |

|---|---|---|---|

| This compound | H1 receptor antagonist; SASH1 inducer | Breast Cancer | High |

| Cetirizine | H1 receptor antagonist | Various Allergies | Moderate |

| Diphenhydramine | H1 receptor antagonist | Allergic Reactions | Moderate |

| Loratadine | H1 receptor antagonist | Allergic Rhinitis | Low |

Clinical Implications

This compound's dual role as an antihistamine and potential anti-cancer agent opens avenues for further research into its therapeutic applications. The ability to induce apoptosis in cancer cells through SASH1 modulation suggests that this compound could be repurposed for oncology treatments, particularly in breast cancer where SASH1 expression correlates with patient outcomes.

Propriétés

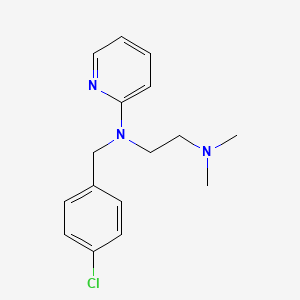

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKFFNBDFNZJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10458-04-5 (unspecified hydrochloride), 6170-42-9 (mono-hydrochloride) | |

| Record name | Chloropyramine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50207729 | |

| Record name | Chloropyramine [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chloropyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Chloropyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Chloropyramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Chloropyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59-32-5 | |

| Record name | Chloropyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropyramine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloropyramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropyramine [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropyramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3L8O9SOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloropyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, 60 °C | |

| Record name | Chloropyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloropyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.